Ipg-1 AM
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Overview
Description
IPG-1 AM, also known as Ion Potassium Green 1 Acetoxymethyl Ester, is a cell-permeable fluorescent potassium indicator. It is widely used in scientific research to measure changes in intracellular potassium concentrations. The compound exhibits excitation and emission maxima at 525 nm and 545 nm, respectively, making it a highly sensitive indicator for detecting small changes in potassium levels .
Preparation Methods
The synthesis of IPG-1 AM involves several steps, starting with the preparation of the fluorescent core structure. The core structure is then modified to include acetoxymethyl ester groups, which enhance the compound’s cell permeability. The synthetic route typically involves the following steps:
Preparation of the Fluorescent Core: The core structure is synthesized using a series of organic reactions, including condensation and cyclization reactions.
Introduction of Acetoxymethyl Ester Groups: The core structure is reacted with acetoxymethyl chloride in the presence of a base to introduce the ester groups, enhancing cell permeability.
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The compound is purified using techniques such as column chromatography and recrystallization to achieve a purity of over 90% .
Chemical Reactions Analysis
IPG-1 AM undergoes several types of chemical reactions, including:
Hydrolysis: The acetoxymethyl ester groups can be hydrolyzed in the presence of water or aqueous solutions, converting the compound into its active form.
Fluorescence Quenching: The fluorescence of this compound can be quenched by various quenching agents, which can be used to study the interactions of the compound with other molecules.
Common reagents and conditions used in these reactions include water, bases (such as sodium hydroxide), and quenching agents (such as potassium iodide). The major products formed from these reactions include the hydrolyzed form of this compound and quenched fluorescent species .
Scientific Research Applications
IPG-1 AM is widely used in scientific research due to its high sensitivity and specificity for potassium ions. Some of its applications include:
Cell Biology: Used to measure intracellular potassium concentrations in various cell types, helping to study cellular processes such as ion transport and cell signaling.
Neuroscience: Employed to monitor potassium fluxes in neurons, aiding in the understanding of neuronal activity and neurotransmission.
Medicine: Utilized in drug discovery and development to screen for compounds that affect potassium channels and transporters.
Industry: Applied in the development of biosensors and diagnostic tools for detecting potassium levels in biological samples
Mechanism of Action
IPG-1 AM exerts its effects by binding to potassium ions within cells. The acetoxymethyl ester groups allow the compound to permeate cell membranes. Once inside the cell, the ester groups are hydrolyzed, converting this compound into its active form. The active form binds to potassium ions, resulting in a fluorescent signal that can be detected and measured. This mechanism allows researchers to monitor changes in intracellular potassium concentrations in real-time .
Comparison with Similar Compounds
IPG-1 AM is unique among potassium indicators due to its high sensitivity and cell permeability. Similar compounds include:
IPG-2 AM: Has a higher affinity for potassium ions (Kd = 18 mM) compared to this compound (Kd = 50 mM).
IPG-4 AM: Exhibits an even higher affinity for potassium ions (Kd = 7 mM) but may have different cell permeability properties
The uniqueness of this compound lies in its balance between sensitivity and cell permeability, making it suitable for a wide range of applications in scientific research.
Properties
Molecular Formula |
C55H62Cl2N2O20 |
---|---|
Molecular Weight |
1142.0 g/mol |
IUPAC Name |
acetyloxymethyl 3-[3-(acetyloxymethoxy)-7-[3-(acetyloxymethoxy)-3-oxopropyl]-4,5-dichloro-9-[4-[16-(4-formyl-2-methoxyphenyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-3-methoxyphenyl]-6-oxoxanthen-2-yl]propanoate |
InChI |
InChI=1S/C55H62Cl2N2O20/c1-34(61)73-31-76-47(64)12-8-39-27-41-49(42-28-40(9-13-48(65)77-32-74-35(2)62)53(78-33-75-36(3)63)51(57)55(42)79-54(41)50(56)52(39)66)38-7-11-44(46(29-38)68-5)59-16-20-71-24-22-69-18-14-58(15-19-70-23-25-72-21-17-59)43-10-6-37(30-60)26-45(43)67-4/h6-7,10-11,26-30H,8-9,12-25,31-33H2,1-5H3 |
InChI Key |
CWVRLLIVPHASBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC1=C(C2=C(C=C1CCC(=O)OCOC(=O)C)C(=C3C=C(C(=O)C(=C3O2)Cl)CCC(=O)OCOC(=O)C)C4=CC(=C(C=C4)N5CCOCCOCCN(CCOCCOCC5)C6=C(C=C(C=C6)C=O)OC)OC)Cl |
Origin of Product |
United States |
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